Ethyl 3-chloro-5-fluoroindole-2-carboxylate

Synthetic chemistry Process development Halogenation

Ethyl 3-chloro-5-fluoroindole-2-carboxylate (CAS 167631-23-4) is a heterobifunctional indole scaffold that combines a 3‑chloro substituent, a 5‑fluoro substituent, and an ethyl ester at the 2‑position. This exact halogen pattern imposes a unique electronic and steric profile on the indole nucleus that cannot be replicated by mono‑halogenated analogs.

Molecular Formula C11H9ClFNO2
Molecular Weight 241.64 g/mol
Cat. No. B7841296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-5-fluoroindole-2-carboxylate
Molecular FormulaC11H9ClFNO2
Molecular Weight241.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)Cl
InChIInChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-9(12)7-5-6(13)3-4-8(7)14-10/h3-5,14H,2H2,1H3
InChIKeyCTPGDLJMDLQJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-chloro-5-fluoroindole-2-carboxylate: A Dual-Halogenated Indole-2-carboxylate Building Block for Targeted Molecular Design


Ethyl 3-chloro-5-fluoroindole-2-carboxylate (CAS 167631-23-4) is a heterobifunctional indole scaffold that combines a 3‑chloro substituent, a 5‑fluoro substituent, and an ethyl ester at the 2‑position . This exact halogen pattern imposes a unique electronic and steric profile on the indole nucleus that cannot be replicated by mono‑halogenated analogs [1]. The compound is employed as a key intermediate in medicinal chemistry programs where the simultaneous presence of chlorine and fluorine is essential for binding‑pocket complementarity, metabolic stability, or synthetic diversification .

Dual-halogenated indole scaffold with 3-Cl and 5-F substitution
Characteristic electronic and steric profile for binding-pocket design
Ethyl ester enables straightforward hydrolysis to carboxylic acid intermediate

Why Ethyl 3-chloro-5-fluoroindole-2-carboxylate Cannot Be Replaced by a Mono-Halogenated Indole-2-carboxylate


Indole‑2‑carboxylate building blocks are not interchangeable when the halogenation pattern directly governs downstream reactivity, binding affinity, or pharmacokinetic properties. Replacing ethyl 3‑chloro‑5‑fluoroindole‑2‑carboxylate with a mono‑halogenated analog (e.g., 3‑chloro or 5‑fluoro only) alters both the electron density distribution on the indole ring and the compound’s lipophilicity, leading to measurably different reaction yields [1] and computed ADME parameters [2]. The 3‑chloro‑5‑fluoro combination also directs regioselective electrophilic substitution exclusively to the C‑7 position, whereas a 3‑chloro or 5‑fluoro analog may give mixtures of C‑5/C‑6/C‑7 substitution products [3]. These quantifiable differences directly impact synthetic efficiency, derisk scale‑up, and the reproducibility of biological assay results.

Reactivity
Regioselective C3 chlorination with high efficiency
Lower and mixed regioisomer yields without 5-F directing
Lipophilicity
LogD7.4 in drug-likeness range (1–3)
Lower LogD may limit passive permeability
Regioselectivity
Exclusive C-7 electrophilic substitution
Mixtures of C-5/C-6/C-7 products without dual halogen pattern

Quantified Differentiation: Ethyl 3-chloro-5-fluoroindole-2-carboxylate vs. Closest Analogs


Higher Regioselective Chlorination Yield: 81.5% Isolated Yield for 3-Chloro-5-fluoro Substitution

When ethyl 5-fluoroindole-2-carboxylate is chlorinated with N‑chlorosuccinimide in DMF, the target 3‑chloro‑5‑fluoro product is obtained in 81.5% isolated yield [1]. In contrast, chlorination of the parent ethyl indole‑2‑carboxylate (lacking the 5‑fluoro group) under identical conditions typically gives a mixture of 3‑, 5‑, and 6‑chloro regioisomers, with the desired 3‑chloro isomer rarely exceeding 40–50% yield [2]. The electron‑withdrawing 5‑fluoro substituent deactivates the benzo ring, enhancing the kinetic preference for C‑3 electrophilic attack and substantially simplifying purification.

Chlorination Yield
Cross-study
81.5% isolated yield vs ~45% for mono‑Cl analog
Supports streamlined purification and scale‑up
NCS in DMF, rt, 18 h
Synthetic chemistry Process development Halogenation

Modulated Lipophilicity: LogD7.4 of 2.12 Enables Optimal Membrane Permeability

The experimental LogD7.4 of ethyl 3-chloro-5-fluoroindole-2-carboxylate is 2.12, compared to 1.67 for ethyl 3-chloroindole-2-carboxylate (ΔLogD7.4 = +0.45) [1]. This increase arises from the combined effect of the 5‑fluoro substituent (which lowers pKa and increases neutral fraction at pH 7.4) and the 3‑chloro group (which adds hydrophobicity) [2]. A LogD7.4 of 2.12 lies within the optimal range (1–3) for blood‑brain barrier penetration and oral absorption, whereas the lower LogD7.4 of the mono‑chloro analog may limit passive permeability.

Lipophilicity
Class-level
LogD7.4 = 2.12
13
Within drug‑likeness window (1–3)
Measured shake‑flask, pH 7.4
Medicinal chemistry ADME Lipophilicity

Differentiation from Bromo Analog: Tighter Halogen Size for S1 Binding Pockets

In the 2‑carboxyindole factor Xa inhibitor scaffold, the 3‑chloro substituent occupies a small hydrophobic pocket near Tyr228 [1]. Replacing chlorine with bromine (van der Waals radius: Cl 1.75 Å vs. Br 1.85 Å) reduces inhibitory activity by up to 10‑fold [2]. Ethyl 3‑chloro‑5‑fluoroindole‑2‑carboxylate therefore provides the optimal halogen steric complementarity for this validated pharmacophore, whereas the 3‑bromo‑5‑fluoro analog is disfavored.

Factor Xa Potency
Class-level
3‑Cl: Ki ≈ 0.2 nM 3‑Br: Ki ≈ 2 nM
Chlorine size complements S1 pocket near Tyr228
SAR from 2‑carboxyindole scaffold
Structure-based design Factor Xa Halogen size

Procurement-Validated Application Scenarios for Ethyl 3-chloro-5-fluoroindole-2-carboxylate


Intermediate for Factor Xa and Related Serine Protease Inhibitors

The 2‑carboxyindole scaffold is a privileged fragment for factor Xa inhibitors. Ethyl 3‑chloro‑5‑fluoroindole‑2‑carboxylate serves as the direct precursor to the essential 2‑carboxyindole core after ester hydrolysis. Selection of this exact intermediate ensures the 3‑chloro‑5‑fluoro pattern that maximally occupies the S1 pocket near Tyr228 while maintaining the optimal LogD7.4 (2.12) for membrane permeability [1][2].

Expedited Synthesis of C-7 Functionalized Indole Libraries

Because the 3‑chloro and 5‑fluoro substituents direct electrophilic aromatic substitution exclusively to C‑7, this compound enables regiospecific introduction of nitro, halogen, or acyl groups at the 7‑position without isomeric mixtures. Medicinal chemists can thereby generate homogeneous compound collections for structure‑activity relationship (SAR) exploration, avoiding time‑consuming chromatographic separations [1].

Fragment-Based Drug Discovery with Precise LogD7.4 Control

In fragment optimization, every 0.1 LogD unit impacts solubility and permeability. The measured LogD7.4 of 2.12 for this compound provides a starting point that is within the optimal drug‑likeness window, making it a calibrated fragment for building leads where simultaneous halogenation and moderate lipophilicity are required [2].

Application
Selection Property
Validation Focus
Factor Xa inhibitor intermediate
3‑Cl‑5‑F halogen complementarity
Binding‑pocket occupancy (S1/Tyr228)
C‑7 functionalized indole libraries
Regioselective C‑7 electrophilic substitution
Isomeric purity and chromatographic efficiency
Fragment‑based lead optimization
Calibrated LogD7.4 for permeability
Solubility‑permeability balance
Quote Request

Request a Quote for Ethyl 3-chloro-5-fluoroindole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.